molecular formula C16H19ClN2O5 B2919220 Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 380589-29-7

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2919220
CAS No.: 380589-29-7
M. Wt: 354.79
InChI Key: PUWXHRYXOUQBHK-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core tetrahydropyrimidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a tool to study various biological processes. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of certain biological pathways.

Medicine: The potential medicinal applications of this compound are vast. It can be used as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, resins, and other materials. Its unique properties make it suitable for use in a wide range of applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group and the dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Ethyl 6-(chloromethyl)pyridine-2-carboxylate

  • Ethyl 6-(chloromethyl)picolinate

  • 6-Chloromethylpyridine-2-carboxylic acid ethyl ester

Uniqueness: Ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structural features, particularly the presence of the dimethoxyphenyl group

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)12-10(8-17)18-16(21)19-13(12)9-6-5-7-11(22-2)14(9)23-3/h5-7,13H,4,8H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWXHRYXOUQBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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